Monomethyl fumarate-d3

LC-MS/MS Method Validation Bioequivalence

Unlabeled MMF cannot serve as an internal standard in LC-MS/MS, and structural analogs introduce unacceptable matrix effects for DMF pharmacokinetic studies. MMF-d3 is the established deuterated IS for validated MMF quantification in human plasma per FDA guidelines. • +3 Da mass shift enables definitive analyte discrimination with near-identical co-elution • Corrects for extraction variability, ion suppression, and instrument drift in regulated bioanalysis • Supplied with full Certificate of Analysis; suitable for GLP and clinical PK/BE study support

Molecular Formula C5H6O4
Molecular Weight 133.12 g/mol
Cat. No. B589369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonomethyl fumarate-d3
Synonyms(2E)-2-Butenedioic Acid 1-Methyl Ester-d3;  (E)-2-Butenedioic Acid Monomethyl Ester-d3;  Fumaric Acid Methyl Ester-d3;  Methyl Hydrogen Fumarate-d3;  Monomethyl Fumarate-d3; 
Molecular FormulaC5H6O4
Molecular Weight133.12 g/mol
Structural Identifiers
InChIInChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/b3-2+/i1D3
InChIKeyNKHAVTQWNUWKEO-SMQGVBCRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Monomethyl Fumarate-d3 Internal Standard for MMF Quantification


Monomethyl fumarate-d3 (MMF-d3; CAS 1616345-41-5; molecular formula C₅H₃D₃O₄; molecular weight 133.12 g/mol) is a stable, deuterium-labeled analog of monomethyl fumarate (MMF), the primary bioactive metabolite of the multiple sclerosis prodrug dimethyl fumarate (DMF) [1]. As a deuterated internal standard (IS) in quantitative liquid chromatography–tandem mass spectrometry (LC–MS/MS) assays, MMF-d3 co-elutes nearly identically with the analyte while providing a distinct +3 Da mass shift, enabling robust correction for matrix effects, extraction variability, and instrument drift [2]. This isotopically labeled compound is specifically designed for use in analytical method development, validation, and routine bioanalysis, rather than as a therapeutic agent .

Why MMF-d3 Is Essential for Regulatory Bioanalysis


Direct substitution of monomethyl fumarate-d3 with its non-deuterated counterpart (MMF) or a structurally distinct surrogate internal standard fundamentally undermines the quantitative accuracy required for pharmacokinetic (PK), bioavailability, and bioequivalence studies of DMF-based therapeutics [1]. Because DMF is not detectable in plasma post-dosing, the precise measurement of its active metabolite MMF is the sole basis for regulatory PK assessments [2]. Unlabeled MMF cannot be distinguished from endogenous analyte in a mass spectrometer, rendering it useless as an internal standard. Conversely, a structurally unrelated internal standard, while providing a mass difference, will not track the analyte's behavior during sample preparation, ionization, and fragmentation with sufficient fidelity, leading to unacceptably high variability and matrix effects [3]. MMF-d3, with its near-identical chemical and physical properties, is essential to correct for these sources of error, ensuring the validity and reproducibility of clinical and preclinical data .

MMF-d3 Head-to-Head Performance Comparison


Linearity and Quantification Range

In a validated LC–MS/MS method for quantifying monomethyl fumarate (MMF) in human plasma, the use of monomethyl fumarate-d3 as the internal standard enabled a linear calibration range spanning from 5.03 to 2006.92 ng/mL [1]. This broad dynamic range is a critical performance metric, demonstrating the deuterated IS's ability to accurately track the analyte across concentrations expected in clinical pharmacokinetic studies of DMF. In contrast, using a non-deuterated analog would be impossible, and a structurally unrelated surrogate would likely exhibit a different, and likely narrower, effective range due to divergent ionization efficiencies [2].

LC-MS/MS Method Validation Bioequivalence

Assay Throughput and Efficiency

The LC–MS/MS method utilizing monomethyl fumarate-d3 as the internal standard was optimized for high throughput, achieving a short chromatographic run time that enabled the analysis of more than 300 samples in a single day [1]. This efficiency is a direct result of the robust and predictable behavior of the co-eluting deuterated IS, which minimizes the need for complex chromatographic separation to resolve matrix interferences. In comparison, a previous LC-UV/LC-MS method for related compounds required a 15-minute run time, which is not suitable for high-throughput bioanalysis [2].

Throughput LC-MS/MS Bioanalysis

Mass Shift and Co-Elution vs. d5 Analog

Monomethyl fumarate-d3 provides a nominal mass shift of +3 Da from the unlabeled analyte (MMF, monoisotopic mass 130.09 Da). This 3 Da difference is sufficient to ensure a distinct, interference-free signal in the mass spectrometer's first quadrupole (Q1) without suffering from cross-talk or signal overlap [1]. In contrast, a theoretical monomethyl fumarate-d5 analog (+5 Da shift, mol. wt. 135.13) provides a larger mass difference , which, while also effective, can in some cases lead to a more pronounced chromatographic retention time shift due to the deuterium isotope effect [2]. This subtle shift can compromise the accuracy of peak integration, especially with fast LC gradients. The d3 labeling is often considered an optimal balance, providing sufficient mass separation while minimizing any chromatographic divergence from the analyte [3].

Isotope Labeling LC-MS Stable Isotope

Purity and Isotopic Enrichment

Commercially available monomethyl fumarate-d3 is supplied with high chemical purity, typically ≥98% [1]. Critically, the product also possesses high isotopic enrichment, which minimizes the background signal from unlabeled species and ensures that the measured response is predominantly from the labeled standard [2]. This dual specification is essential for an internal standard; any significant presence of unlabeled MMF in the IS stock would contaminate the analytical system and introduce positive bias in quantification. A non-deuterated analog or a low-enrichment labeled standard would compromise the accuracy of low-concentration measurements.

Purity Isotopic Enrichment QC

MMF-d3 Applications in Bioanalysis


Plasma MMF Quantification for PK/BE Studies

Monomethyl fumarate-d3 is the established internal standard for the validated LC–MS/MS quantification of monomethyl fumarate (MMF) in human plasma, as required for clinical pharmacokinetic (PK) and bioequivalence (BE) studies of dimethyl fumarate (DMF) formulations [1]. The method, employing MMF-d3, has been fully validated per US FDA guidelines and successfully applied to a PK study in healthy subjects, demonstrating its suitability for generating data in a regulated environment [2]. This application is the primary driver for its procurement.

DMF Prodrug Metabolite Tracking

In the development of novel prodrugs of monomethyl fumarate (e.g., diroximel fumarate, Bafiertam®), MMF-d3 serves as a critical internal standard to accurately quantify the release of the active metabolite MMF in various in vitro and in vivo matrices [3]. Its use ensures that the comparative bioavailability and pharmacokinetics of new formulations are measured with the highest possible precision, a key requirement for demonstrating bioequivalence to reference products like Tecfidera® [4].

MMF Method Development in Alternative Matrices

Building on the validated plasma method, laboratories can use monomethyl fumarate-d3 to develop and validate LC–MS/MS assays for MMF in other relevant biological matrices, such as cerebrospinal fluid (CSF) for CNS distribution studies, or in urine and tissue homogenates for non-clinical toxicology assessments [5]. The high purity and well-characterized behavior of MMF-d3 make it a reliable starting point for adapting existing methods to new sample types.

System Suitability and QC Preparation

Beyond its role in study samples, MMF-d3 is essential for preparing calibration standards and quality control (QC) samples for routine batch analysis [6]. Its use ensures the stability and performance of the LC–MS/MS system over time, a fundamental requirement of Good Laboratory Practice (GLP) and regulated bioanalysis. This routine use drives consistent demand from bioanalytical CROs and pharmaceutical QC labs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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